REACTION_SMILES
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[CH3:13][CH2:14][OH:15].[CH3:21][CH2:22][O:23][C:24](=[O:25])[CH3:26].[Cl:1][c:2]1[c:3]([NH2:4])[c:5]([N+:10]([O-:11])=[O:12])[cH:6][c:7]([F:9])[cH:8]1.[Na+:20].[O-:16][C:17]([OH:18])=[O:19]>>[Cl:1][c:2]1[c:3]([NH2:4])[c:5]([NH2:10])[cH:6][c:7]([F:9])[cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1c(Cl)cc(F)cc1[N+](=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
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Type
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product
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Smiles
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Nc1cc(F)cc(Cl)c1N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |